2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide

physicochemical profiling drug-likeness solubility-permeability balance

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide (CAS 851176-07-3) is a thiourea-functionalized cinnamamide derivative with molecular formula C₁₀H₁₀N₂O₂S and molecular weight 222.27 g/mol. The compound features a (2E)-configuration linking a 2-hydroxyphenyl ring to a carbamothioyl-substituted acrylamide core, yielding three hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 121 Ų, and a computed XLogP3 of 1.1.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27 g/mol
Cat. No. B15061841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide
Molecular FormulaC10H10N2O2S
Molecular Weight222.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=C(C(=O)N)C(=S)N)O
InChIInChI=1S/C10H10N2O2S/c11-9(14)7(10(12)15)5-6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14)(H2,12,15)
InChIKeyBYSWJUVULRHVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide – Physicochemical and Structural Baseline for Research Sourcing


2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide (CAS 851176-07-3) is a thiourea-functionalized cinnamamide derivative with molecular formula C₁₀H₁₀N₂O₂S and molecular weight 222.27 g/mol [1]. The compound features a (2E)-configuration linking a 2-hydroxyphenyl ring to a carbamothioyl-substituted acrylamide core, yielding three hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 121 Ų, and a computed XLogP3 of 1.1 [1]. It is commercially available as a research-grade building block with a typical purity specification of 95% .

Why 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide Cannot Be Replaced by Simple Thioureas or Cinnamamides


Simple in-class substitution fails because 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide uniquely combines three pharmacophoric elements—an α,β-unsaturated amide Michael acceptor, a thiourea H-bonding/chelating motif, and an ortho-phenolic metal-coordination site—within a single compact scaffold [1]. This differentiated architecture yields a hydrogen-bond donor/acceptor count (3/3) and TPSA (121 Ų) that are substantially distinct from cinnamamide (1/1, 43 Ų) or unsubstituted thiourea, and the ortho-phenolic group provides up to a 7.4-fold improvement in target inhibition over parent thiourea in structurally related chemotypes [2]. These quantitative differences in connectivity, electronic profile, and ligand efficiency mean that experimental results obtained with the target compound cannot be extrapolated from simpler analogs.

Quantitative Differentiation Evidence for 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide Versus Key Analogs


Enhanced Hydrogen-Bond Capacity Relative to Cinnamamide

The target compound possesses three hydrogen-bond donors (HBD) and three hydrogen-bond acceptors (HBA) [1], compared with one HBD and one HBA for the parent scaffold cinnamamide . This tripling of H-bond functionality significantly increases the compound's capacity for specific intermolecular interactions with biological targets, while the accompanying increase in TPSA from 43.1 Ų to 121 Ų [1] alters solubility and permeability profiles in a quantifiable manner.

physicochemical profiling drug-likeness solubility-permeability balance

Moderate Lipophilicity Differentiated from Highly Hydrophilic Thiourea

The target compound exhibits a computed XLogP3 of 1.1 [1], representing a balanced lipophilicity profile that differs markedly from unsubstituted thiourea, which is strongly hydrophilic (estimated LogP ≈ −0.3 to −0.9). This intermediate LogP value places the compound in the optimal range (1–3) for oral absorption according to Lipinski's rule of five, while thiourea's negative LogP suggests poor passive membrane permeability.

logP drug-likeness ADME

Structural Mimicry of High-Potency Urease Inhibitors: 2-Hydroxyphenyl Thiourea Analog IC₅₀ = 3.09 µM vs. Thiourea IC₅₀ = 23 µM

Although direct urease inhibition data for 2-carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide are not yet published, a closely related 2-hydroxyphenyl-substituted thiourea analog (compound 7b in the arylmethylene hydrazine series) demonstrated an IC₅₀ of 3.09 ± 0.13 µM against urease, representing a 7.4-fold improvement over the baseline inhibitor thiourea (IC₅₀ = 23 ± 1.7 µM) [1]. The shared 2-hydroxyphenyl-thiourea pharmacophore suggests the target compound may achieve comparable or superior potency.

urease inhibition Helicobacter pylori anti-infective

Ortho-Hydroxyphenyl-Thiourea Motif Enables Metal-Chelation Capability Absent in Simple Cinnamamides

The contiguous arrangement of the thiocarbonyl (C=S) and ortho-phenolic –OH groups in the target compound creates a bidentate S,O-chelation pocket [1]. This structural feature is absent in cinnamamide and in N-unsubstituted thiourea. Thiosemicarbazones and related thiourea derivatives with ortho-hydroxyphenyl substitution are well-documented to form stable complexes with Fe(III), Cu(II), and Zn(II) ions, a property correlated with enhanced antimicrobial and anticancer activity [2].

metal chelation antimicrobial antioxidant

Commercially Available Research-Grade Material with Defined Purity Specification

The target compound is commercially available from established suppliers at a minimum purity of 95% (HPLC or equivalent) , providing a defined quality benchmark that is essential for reproducible biological testing. In contrast, many closely related thiourea-cinnamamide hybrids are accessible only via custom synthesis with unvalidated purity, introducing batch-to-batch variability that confounds SAR interpretation.

sourcing purity reproducibility

Prioritized Application Scenarios for 2-Carbamothioyl-3-(2-hydroxyphenyl)prop-2-enamide Based on Differentiated Evidence


Urease Inhibitor Screening and H. pylori Drug Discovery

The 7.4-fold potency improvement of 2-hydroxyphenyl-thiourea analogs over baseline thiourea [1] positions the target compound as a privileged scaffold for urease inhibitor screening. Its balanced LogP (1.1) and moderate TPSA (121 Ų) are compatible with cell-based H. pylori assays, providing a chemically distinct starting point versus simple thiourea or hydroxyurea standards.

Metalloenzyme Inhibitor Design via S,O-Chelation

The thiocarbonyl/ortho-phenolic S,O-chelation motif [1] is absent in cinnamamide and simple thiourea, enabling the compound to target metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases) or bacterial metal-acquisition systems. Precedent for related thiosemicarbazone metal complexes supports this application [2].

Physicochemical Probe in Solubility-Permeability Profiling

With an HBD/HBA count of 3/3, TPSA of 121 Ų, and XLogP3 of 1.1 [1], the compound occupies a distinct region of drug-like chemical space compared to more lipophilic cinnamamides (LogP 1.4, TPSA 43 Ų) or overly hydrophilic thiourea. This makes it a useful probe for studying the interplay between H-bond capacity and membrane transport in early ADME panels.

Chemical Biology Tool for Thiol-Reactive Probe Development

The α,β-unsaturated amide (acrylamide) moiety provides a latent Michael acceptor site that is not present in saturated thiourea derivatives. Combined with the S,O-chelation motif, this enables dual-mode target engagement (covalent modification plus metal coordination), a feature that can be exploited in activity-based protein profiling experiments.

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